molecular formula C25H20BrN5O3 B1665388 N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide CAS No. 916170-19-9

N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

Cat. No. B1665388
M. Wt: 518.4 g/mol
InChI Key: UCUHFWIFSHROPY-RWPZCVJISA-N
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Description

Potent, selective protease-activated receptor 2 (PAR2) agonist that displays no activity at other PAR subtypes or at over 30 other receptors involved in nociception and inflammation. Stimulates cell proliferation, PI hydrolysis and Ca2+ mobilization in vitro (pEC50 values are 6.7, 5.9 and 6.6 respectively) and exhibits pronociceptive activity in vivo.
AC-55541 is a proteinase-activated receptor 2 (PAR2) agonist that displays no activity at other PAR subtypes or at over 30 other receptors involved in nociception and inflammation. It stimulates cell proliferation, phosphatidylinositol hydrolysis, and calcium mobilization in in vitro functional assays (pEC50s = 6.7, 5.9, and 6.6, respectively). Intrapaw administration of 3-10 mg/kg AC-55541 elicited pronociceptive activity in vivo.
AC-55541 is a protease-activated receptor (PAR) 2 agonist. AC-55541activated PAR2 signaling in cellular proliferation assays, phosphatidylinositol hydrolysis assays, and Ca(2+) mobilization assays, with potencies ranging from 200 to 1000 nM. AC-55541 was well absorbed when administered intraperitoneally to rats, each reaching micromolar peak plasma concentrations. AC-55541 was stable to metabolism by liver microsomes and maintained sustained exposure in rats, with elimination half-lives of 6.1. Systemic administration of either AC-55541 or AC-264613 produced a similar degree of hyperalgesia as was observed when the compounds were administered locally. AC-55541 may be useful in probing the physiological functions of PAR2 receptors.

Scientific Research Applications

Protease Activated Receptor 2 (PAR2) Agonists

AC-55541, a compound similar in structure to N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide, is identified as an agonist for the G protein–coupled receptor protease-activated receptor 2 (PAR2). This discovery is significant as it helps in understanding the mechanism of PAR2 activation and its role in cellular processes. AC-55541's activity in cellular proliferation, phosphatidylinositol hydrolysis, and β-arrestin recruitment assays showcases its potential as a tool for probing the physiological functions of PAR2 receptors (Ma & Burstein, 2013).

Novel Small-Molecule PAR2 Agonists

Another study reports the development of novel small-molecule protease-activated receptor (PAR) 2 agonists, including AC-55541. These compounds have shown significant activation of PAR2 signaling in various assays, highlighting their potential in investigating the physiological functions of PAR2 receptors. Such compounds can be instrumental in understanding pain perception and inflammatory responses (Gardell et al., 2008).

Crystal Structure Analysis

Research on similar compounds, such as N-{(1Z)-3-Oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide, provides insights into their crystal structures. This information is vital for understanding the compound's chemical properties and potential applications in material science and pharmaceutical research (Kumar et al., 2016).

Antimicrobial Activity

Studies have explored the antimicrobial properties of compounds with structural similarities, showcasing their potential in developing new antimicrobial agents. This research area is critical, considering the rising challenge of antimicrobial resistance (Karanth et al., 2018).

properties

IUPAC Name

N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrN5O3/c1-15(17-10-7-11-18(26)14-17)28-31-25(34)22(27-23(32)16-8-3-2-4-9-16)21-19-12-5-6-13-20(19)24(33)30-29-21/h2-14,22H,1H3,(H,27,32)(H,30,33)(H,31,34)/b28-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUHFWIFSHROPY-RWPZCVJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)/C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301022523
Record name AC-55541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(2-(1-(3-Bromophenyl)ethylidene)hydrazinyl)-2-oxo-1-(4-oxo-3,4-dihydrophthalazin-1-yl)ethyl)benzamide

CAS RN

916170-19-9
Record name AC-55541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301022523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide
Reactant of Route 4
N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide
Reactant of Route 5
N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide
Reactant of Route 6
N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

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